![molecular formula C18H14FIN2O3S B4132668 N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4132668.png)
N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
Overview
Description
N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, commonly known as FITC-A, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of FITC-A is not fully understood. However, studies have shown that it interacts with various proteins and enzymes involved in cellular processes. FITC-A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. FITC-A has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
FITC-A has been shown to have various biochemical and physiological effects. Studies have shown that FITC-A can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. FITC-A has also been shown to inhibit the formation of beta-amyloid fibrils, which are believed to play a role in the development of Alzheimer's disease. FITC-A has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. FITC-A has also been shown to inhibit the activity of AChE, which can lead to an increase in acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of FITC-A is its potential therapeutic applications. FITC-A has been shown to have anti-cancer and anti-Alzheimer's properties, which makes it a promising candidate for drug development. FITC-A is also relatively easy to synthesize, which makes it accessible for scientific research. However, one of the limitations of FITC-A is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of FITC-A is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for the research on FITC-A. One of the main areas of research is the development of FITC-A-based drugs for cancer treatment and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FITC-A and its potential side effects. FITC-A can also be used as a tool to study the role of HDACs and AChE in cellular processes. Finally, the synthesis method of FITC-A can be optimized to make it more accessible for scientific research.
Conclusion
In conclusion, FITC-A is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FITC-A can be synthesized through a multi-step process that requires expertise in organic chemistry. FITC-A has been shown to have anti-cancer and anti-Alzheimer's properties, and its mechanism of action is not fully understood. FITC-A has several advantages and limitations for lab experiments, and there are several future directions for its research.
Scientific Research Applications
FITC-A has been studied extensively for its potential therapeutic applications. One of the main areas of research is cancer treatment. Studies have shown that FITC-A has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. FITC-A has also been studied for its potential use in treating Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FIN2O3S/c19-11-1-5-13(6-2-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-7-3-12(20)4-8-14/h1-8,15H,9-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFXLYBPRIETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.